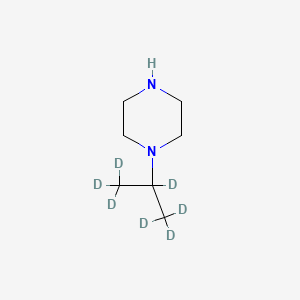

1-Isopropyl-d7-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isopropil-d7-piperazina es un derivado deuterado de 1-isopropilpiperazina, donde siete átomos de hidrógeno son reemplazados por deuterio. Este compuesto se utiliza a menudo como material de referencia en varios estudios científicos debido a su etiquetado de isótopos estables. Se utiliza comúnmente en los campos de la química, la biología y la farmacología con fines de investigación y desarrollo .

Métodos De Preparación

La síntesis de 1-isopropil-d7-piperazina se puede lograr mediante varios métodos. Un enfoque común implica la ciclación de derivados de 1,2-diamina con sales de sulfonio . Otro método incluye la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos y la cicloadición intermolecular de alquinos que llevan grupos amino . Los métodos de producción industrial a menudo implican el uso de catálisis heterogénea por iones metálicos soportados en resinas poliméricas comerciales .

Análisis De Reacciones Químicas

1-Isopropil-d7-piperazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Esta reacción puede ocurrir con compuestos halogenados en presencia de una base.

Ciclización: El compuesto puede sufrir reacciones de ciclización para formar estructuras heterocíclicas más complejas.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

1-Isopropil-d7-piperazina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como material de referencia en la espectroscopia de resonancia magnética nuclear (RMN) debido a su etiquetado de isótopos estables.

Biología: El compuesto se utiliza en estudios que involucran vías metabólicas y cinética enzimática.

Medicina: Sirve como precursor en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.

Industria: El compuesto se emplea en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de 1-isopropil-d7-piperazina implica su interacción con dianas moleculares y vías específicas. En los sistemas biológicos, puede actuar como un agonista del receptor GABA, uniéndose directamente a los receptores GABA de la membrana muscular y provocando la hiperpolarización de las terminaciones nerviosas. Esto da como resultado la parálisis flácida de ciertos organismos, lo que lo hace útil en aplicaciones antihelmínticas .

Comparación Con Compuestos Similares

1-Isopropil-d7-piperazina se puede comparar con otros compuestos similares, como:

1-Isopropilpiperazina: La versión no deuterada, que tiene propiedades químicas similares pero carece del etiquetado de isótopos estables.

Piperazina: Una estructura más simple que se utiliza ampliamente en los productos farmacéuticos y como agente antihelmíntico.

Piperazinas N-sustituidas: Estos compuestos tienen varios sustituyentes en los átomos de nitrógeno, lo que lleva a diferentes propiedades químicas y biológicas.

La singularidad de 1-isopropil-d7-piperazina radica en su etiquetado de isótopos estables, lo que la hace particularmente valiosa en aplicaciones de investigación donde se requiere un seguimiento y una medición precisos.

Propiedades

Fórmula molecular |

C7H16N2 |

|---|---|

Peso molecular |

135.26 g/mol |

Nombre IUPAC |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperazine |

InChI |

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D |

Clave InChI |

WHKWMTXTYKVFLK-QXMYYZBZSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCNCC1 |

SMILES canónico |

CC(C)N1CCNCC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)

![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)